2-Amino-3-phenylpentanoic acid
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Overview
Description
2-Amino-3-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group (-NH₂), a carboxyl group (-COOH), and a phenyl group attached to the third carbon of the pentanoic acid chain. This compound is structurally similar to other amino acids but has unique properties due to the presence of the phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpentanoic acid can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation . Another method is the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-phenylpentanoic acid has diverse applications in scientific research:
Mechanism of Action
2-Amino-3-phenylpentanoic acid can be compared with other amino acids such as phenylalanine and tyrosine:
Phenylalanine: Similar structure but lacks the additional carbon in the pentanoic acid chain.
Tyrosine: Contains a hydroxyl group on the phenyl ring, which imparts different chemical properties.
Uniqueness: The unique structure of this compound, with its extended carbon chain and phenyl group, provides distinct chemical reactivity and biological activity compared to other amino acids .
Comparison with Similar Compounds
- Phenylalanine
- Tyrosine
- Leucine (similar aliphatic chain but without the phenyl group)
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,2,12H2,1H3,(H,13,14) |
InChI Key |
VGHSTKSUXOSXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
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